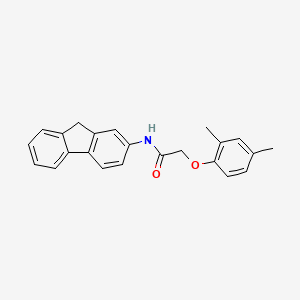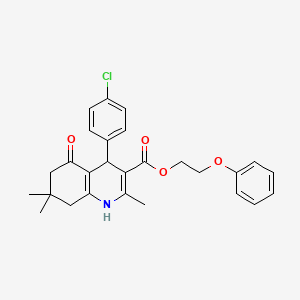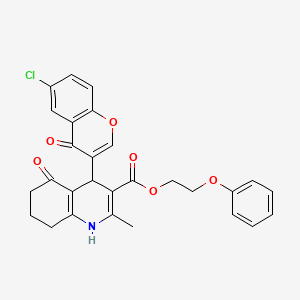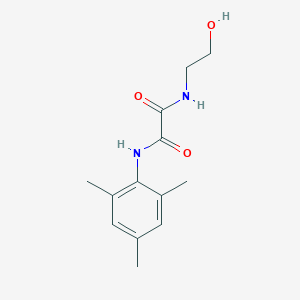![molecular formula C23H18N2O3 B5138996 4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)
4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione, commonly known as MMPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMPI is a member of the isoquinoline family and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of MMPI is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets. MMPI has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. MMPI has also been shown to inhibit the activity of protein kinases, which play a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
MMPI has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. Additionally, MMPI has been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the major advantages of MMPI is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis method for MMPI is relatively simple and can be performed using commercially available starting materials. However, one of the limitations of MMPI is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several future directions for the research on MMPI. One potential direction is the development of novel formulations that can improve its solubility and bioavailability. Another potential direction is the identification of its cellular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of MMPI in pre-clinical and clinical settings. Finally, the potential use of MMPI in combination with other therapeutics should be explored to enhance its therapeutic efficacy.
Synthesis Methods
MMPI can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a basic catalyst to yield 4-methoxy-β-nitrostyrene. The nitro group is then reduced to an amine group using a reducing agent such as iron powder. The resulting amine is then reacted with 2-phenyl-1,3(2H,4H)-isoquinolinedione in the presence of an acid catalyst to yield MMPI.
Scientific Research Applications
MMPI has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. MMPI has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, MMPI has been shown to possess anti-microbial properties by inhibiting the growth of bacteria and fungi.
properties
IUPAC Name |
3-hydroxy-4-[(4-methoxyphenyl)iminomethyl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-18-13-11-16(12-14-18)24-15-21-19-9-5-6-10-20(19)22(26)25(23(21)27)17-7-3-2-4-8-17/h2-15,27H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGJQLUUVQEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate](/img/structure/B5138932.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)

![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)


![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)